Ethyl 2-(2-chloro-5-nitrobenzamido)benzoate
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Overview
Description
Ethyl 2-(2-chloro-5-nitrobenzamido)benzoate is an organic compound with the molecular formula C16H13ClN2O5. It is a derivative of benzoic acid and contains both chloro and nitro functional groups, making it a versatile compound in organic synthesis and various scientific research applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-(2-chloro-5-nitrobenzamido)benzoate typically involves the reaction of 2-chloro-5-nitrobenzoic acid with ethyl 2-aminobenzoate. The reaction is carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under anhydrous conditions . The reaction mixture is usually stirred at room temperature for several hours until the desired product is formed.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(2-chloro-5-nitrobenzamido)benzoate undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Substitution: Nucleophiles (amines, thiols), solvents like ethanol or dimethylformamide (DMF), and base catalysts.
Major Products Formed
Reduction: Ethyl 2-(2-amino-5-nitrobenzamido)benzoate.
Substitution: Ethyl 2-(2-substituted-5-nitrobenzamido)benzoate derivatives.
Scientific Research Applications
Ethyl 2-(2-chloro-5-nitrobenzamido)benzoate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of Ethyl 2-(2-chloro-5-nitrobenzamido)benzoate involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The chloro group can also participate in nucleophilic substitution reactions, further modulating the compound’s activity .
Comparison with Similar Compounds
Similar Compounds
- Ethyl 2-(2-amino-5-nitrobenzamido)benzoate
- Ethyl 2-(2-chloro-5-aminobenzamido)benzoate
- Ethyl 2-(2-bromo-5-nitrobenzamido)benzoate
Uniqueness
Ethyl 2-(2-chloro-5-nitrobenzamido)benzoate is unique due to the presence of both chloro and nitro groups, which provide distinct reactivity and potential for diverse chemical transformations. This dual functionality makes it a valuable compound in synthetic organic chemistry and various research applications .
Properties
Molecular Formula |
C16H13ClN2O5 |
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Molecular Weight |
348.74 g/mol |
IUPAC Name |
ethyl 2-[(2-chloro-5-nitrobenzoyl)amino]benzoate |
InChI |
InChI=1S/C16H13ClN2O5/c1-2-24-16(21)11-5-3-4-6-14(11)18-15(20)12-9-10(19(22)23)7-8-13(12)17/h3-9H,2H2,1H3,(H,18,20) |
InChI Key |
HZQDWYMXWXCUDT-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC=CC=C1NC(=O)C2=C(C=CC(=C2)[N+](=O)[O-])Cl |
Origin of Product |
United States |
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